molecular formula C11H13N3O2 B13097961 5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 479579-10-7

5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13097961
CAS No.: 479579-10-7
M. Wt: 219.24 g/mol
InChI Key: COALVWPAALSNIO-UHFFFAOYSA-N
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Description

5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include refluxing in solvents like butanol and using bases or acids to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt specific signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to 5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include:

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.

Properties

CAS No.

479579-10-7

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

5-ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13N3O2/c1-4-7-5-6(2)12-9-8(7)10(15)13-11(16)14(9)3/h5H,4H2,1-3H3,(H,13,15,16)

InChI Key

COALVWPAALSNIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=O)NC(=O)N(C2=NC(=C1)C)C

Origin of Product

United States

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